molecular formula C9H13N3O2 B13324641 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13324641
M. Wt: 195.22 g/mol
InChI Key: WFUKBWMCWJEMRA-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring an amino group and a 1H-pyrazole substituent at the 1- and 3-positions, respectively. Pyrazole derivatives are widely recognized for their biological activity, such as enzyme inhibition or receptor modulation, often leveraged in drug design and crop protection agents . The cyclopentane backbone may confer conformational rigidity, influencing binding specificity and metabolic stability compared to linear analogs.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-9(8(13)14)3-2-7(6-9)12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14)

InChI Key

WFUKBWMCWJEMRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N2C=CC=N2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ruthenium or palladium can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts such as ruthenium and palladium for cyclization and coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

  • Triazole vs. Triazoles are known for stronger metal coordination, which could influence catalytic or medicinal applications .
  • Methyl-Substituted Pyrazole (): The 3-methyl group on the pyrazole ring increases steric bulk and lipophilicity, which may improve membrane permeability or reduce oxidative metabolism in vivo .

Backbone and Linkage Modifications

  • However, the increased molecular weight (265.31 g/mol) might limit blood-brain barrier penetration .
  • Non-Cyclopentane Analogs (): Pyrazole-carboxylic acid derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid lack the cyclopentane scaffold, resulting in greater conformational flexibility. Such compounds are historically linked to agrochemical use (e.g., herbicides), suggesting that the cyclopentane core in the target compound could refine specificity for pharmaceutical targets .

Biological Activity

1-Amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}N3_3O2_2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 2137470-99-4

The compound features a pyrazole ring, which is known for its significant biological activity, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition against various cancer cell lines. For example, a study demonstrated that certain pyrazole derivatives could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Enzymatic Inhibition

Enzymatic inhibition is another critical area where this compound shows promise. The compound has been evaluated for its ability to inhibit enzymes related to cancer progression and metabolic disorders. In vitro assays have indicated that compounds with similar structures can exhibit IC50_{50} values in the low micromolar range against specific enzymes .

Psychopharmacological Effects

Compounds with pyrazole structures have also been investigated for their psychopharmacological effects. Some derivatives demonstrate potential as anxiolytics or antidepressants by modulating neurotransmitter systems in the brain. This aspect is particularly relevant for drug development targeting mood disorders .

Case Studies and Research Findings

StudyFindings
Anticancer Study Pyrazolo derivatives showed significant inhibition of cancer cell growth with IC50_{50} values ranging from 0.0026 µM to 1.140 µM against various cancer lines.
Enzymatic Activity Evaluated the impact of cyclopentane derivatives on enzyme activity, revealing promising inhibitory effects on key metabolic enzymes with ΔG values indicating strong binding affinity.
Psychopharmacological Evaluation Demonstrated modulation of serotonin and dopamine pathways, suggesting potential use in treating anxiety and depression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Many pyrazole derivatives act as selective protein kinase inhibitors, which play crucial roles in signal transduction pathways involved in cancer.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells and contributing to its protective effects against various diseases.

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